molecular formula C10H6O5-2 B7774350 2-(2-Carboxyacetyl)benzoic acid CAS No. 53266-48-1

2-(2-Carboxyacetyl)benzoic acid

Cat. No.: B7774350
CAS No.: 53266-48-1
M. Wt: 206.15 g/mol
InChI Key: UFTYDYPGWHGYKH-UHFFFAOYSA-L
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Description

2-(2-Carboxyacetyl)benzoic acid is a benzoic acid-based compound of significant interest in medicinal chemistry and materials science research. Benzoic acid derivatives serve as fundamental structural motifs due to their versatile functional groups, which enable diverse chemical modifications and enhance interactions with biological targets . This particular derivative is valued for its potential as a synthetic intermediate or building block in the development of more complex molecules, such as lactams and isoindolinones, which are common scaffolds in pharmacologically active compounds . In pharmaceutical research, derivatives of this nature are investigated for their potential to target key enzymes involved in metabolic diseases. For instance, structurally similar benzoic acid compounds have been explored as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key target for Type 2 Diabetes Mellitus , as well as dipeptidyl peptidase-4 (DPP-4) and aldose reductase . The compound's rigid benzoic acid core and flexible side chain allow it to be a candidate for Density Functional Theory (DFT) studies to validate its structural, electronic, and reactive properties, which is crucial for rational drug design . Furthermore, its structural features suggest potential applications in materials science, particularly in the development of non-linear optical (NLO) materials, where high polarizability is desired for optoelectronic devices . This product is strictly for research purposes in a controlled laboratory environment and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

53266-48-1

Molecular Formula

C10H6O5-2

Molecular Weight

206.15 g/mol

IUPAC Name

2-(2-carboxylatoacetyl)benzoate

InChI

InChI=1S/C10H8O5/c11-8(5-9(12)13)6-3-1-2-4-7(6)10(14)15/h1-4H,5H2,(H,12,13)(H,14,15)/p-2

InChI Key

UFTYDYPGWHGYKH-UHFFFAOYSA-L

SMILES

C1=CC=C(C(=C1)C(=O)CC(=O)O)C(=O)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC(=O)[O-])C(=O)[O-]

Origin of Product

United States

Chemical Synthesis and Preparative Methodologies for 2 2 Carboxyacetyl Benzoic Acid

De Novo Synthetic Routes and Strategies

The creation of 2-(2-carboxyacetyl)benzoic acid from simpler, readily available starting materials is the focus of de novo synthesis. These methods often involve multiple steps and require careful control of reaction conditions to achieve the desired product.

Multi-Step Organic Synthesis Pathways

A plausible and chemically sound multi-step synthesis of 2-(2-carboxyacetyl)benzoic acid involves the condensation of phthalic anhydride with a malonic acid derivative, followed by hydrolysis. This approach leverages the reactivity of phthalic anhydride as an electrophile and the nucleophilic character of the enolate derived from a malonic ester.

A key intermediate in this proposed pathway is a phthalylmalonic ester. Research has shown that phthalic anhydride can be condensed with malonic ester in the presence of a base like triethylamine to yield phthalylmalonic ester nasa.gov. The reaction proceeds through the nucleophilic attack of the malonate enolate on one of the carbonyl carbons of the phthalic anhydride, leading to the formation of a new carbon-carbon bond.

The subsequent step in this synthetic sequence would be the hydrolysis of the resulting diester to the corresponding dicarboxylic acid. Standard hydrolysis conditions, such as treatment with aqueous acid or base followed by acidification, would be expected to convert the phthalylmalonic ester to 2-(2-carboxyacetyl)benzoic acid.

Table 1: Proposed Multi-Step Synthesis of 2-(2-Carboxyacetyl)benzoic Acid

StepReactantsReagents/ConditionsProduct
1Phthalic anhydride, Diethyl malonateTriethylamineDiethyl 2-phthalylmalonate
2Diethyl 2-phthalylmalonateAqueous acid or base, then acidification2-(2-Carboxyacetyl)benzoic acid

While this pathway is based on established chemical reactions, specific optimized conditions and yields for the synthesis of 2-(2-carboxyacetyl)benzoic acid itself are not extensively documented in publicly available literature. Further research would be required to refine this synthetic route for efficient and high-yield production.

Regiospecific and Stereoselective Synthesis Approaches

The structure of 2-(2-carboxyacetyl)benzoic acid does not possess any chiral centers, thus stereoselective synthesis is not a primary concern for this particular molecule. However, regiospecificity is inherently addressed in the synthetic design starting from phthalic anhydride, which ensures the formation of the desired ortho-substituted benzoic acid derivative. The reaction with the malonic ester derivative occurs at one of the carbonyl groups of the anhydride, leading directly to the 2-substituted benzoic acid structure.

Novel Synthetic Reagents and Catalysts Employed

The synthesis of related β-keto acids and esters often employs a variety of modern synthetic reagents and catalysts. While specific novel catalysts for the direct synthesis of 2-(2-carboxyacetyl)benzoic acid are not prominently reported, related methodologies provide insights into potential catalytic systems. For instance, the synthesis of other β-keto esters has been achieved using various catalysts to promote the condensation reaction.

Biosynthetic Approaches and Biocatalytic Production

The existence of 2-(2-carboxyacetyl)benzoic acid in nature as a metabolic intermediate points towards biosynthetic pathways for its production. The exploration of these natural routes can offer alternative, environmentally benign methods for its synthesis.

Enzymatic Synthesis and Biotransformations

The biosynthesis of the benzoxazole antibiotic, streptoxazole A, has been shown to involve 2-(2-carboxyacetyl)benzoic acid as a precursor. This finding strongly suggests the existence of a specific enzymatic machinery capable of synthesizing this molecule within the producing organism, a mangrove-derived Streptomyces sp. B1866.

The enzymatic formation of 2-(2-carboxyacetyl)benzoic acid is likely catalyzed by a polyketide synthase (PKS). PKSs are large, multi-domain enzymes that construct complex carbon skeletons from simple acyl-CoA precursors in a manner analogous to fatty acid synthesis masterorganicchemistry.comosti.gov. In the context of 2-(2-carboxyacetyl)benzoic acid biosynthesis, a PKS would likely utilize a phthaloyl-CoA or a related activated benzoic acid derivative as a starter unit and a malonyl-CoA as an extender unit. The PKS would catalyze a Claisen condensation reaction to form the β-keto acid functionality.

However, as of the current state of research, the specific biosynthetic gene cluster responsible for streptoxazole A production, including the gene encoding the PKS for 2-(2-carboxyacetyl)benzoic acid synthesis, has not been fully identified and characterized in the scientific literature.

Microbial Fermentation and Engineered Pathways

Given that a natural biosynthetic pathway for 2-(2-carboxyacetyl)benzoic acid exists in Streptomyces, microbial fermentation presents a potential route for its production. By cultivating the streptoxazole A-producing Streptomyces strain under optimized fermentation conditions, it may be possible to accumulate and isolate 2-(2-carboxyacetyl)benzoic acid.

Furthermore, the identification and characterization of the streptoxazole A biosynthetic gene cluster would open the door to metabolic engineering strategies. By heterologously expressing the responsible PKS and any other necessary enzymes in a suitable host organism, such as Escherichia coli or a model Streptomyces strain, it could be possible to develop an engineered microbial system for the dedicated production of 2-(2-carboxyacetyl)benzoic acid. Such an approach could offer a sustainable and scalable method for the synthesis of this complex dicarboxylic acid. However, this remains a future prospect pending the elucidation of the specific genes and enzymes involved.

Optimization of Reaction Conditions and Yields in Synthetic Procedures

The optimization of the synthesis of 2-(2-Carboxyacetyl)benzoic acid, via its anhydride, primarily focuses on the efficient cyclodehydration of homophthalic acid. Key parameters that are manipulated to maximize the yield and purity of the product include the choice of dehydrating agent, reaction temperature, and reaction time.

A widely employed method involves the use of acetic anhydride as the cyclodehydrating agent. nih.gov The reaction is typically performed by refluxing a mixture of dry homophthalic acid with acetic anhydride. orgsyn.org

Key Optimization Findings:

Reactant Ratio: The use of a slight molar excess of acetic anhydride can help to ensure the complete conversion of homophthalic acid.

Temperature and Time: Refluxing the mixture for a period of approximately 2 hours is generally sufficient to drive the reaction to completion. orgsyn.org Prolonged heating is typically unnecessary and may lead to side reactions or decomposition.

Solvent: In some procedures, a solvent such as dichloromethane is used, particularly when dealing with substituted homophthalic acids, allowing for the reaction to proceed at room temperature. nih.gov

The following table summarizes typical reaction conditions and reported yields for the synthesis of homophthalic anhydride.

Dehydrating AgentSolventTemperatureReaction TimeReported Yield
Acetic AnhydrideNoneReflux2 hoursNot specified
Acetic AnhydrideDichloromethaneRoom Temp.Not specifiedNot specified

Table 1: Summary of Reaction Conditions for Homophthalic Anhydride Synthesis

It is important to note that the yield can be influenced by the purity of the starting homophthalic acid and the efficiency of the purification process.

Purification and Isolation Techniques for Research-Grade Material

The purification and isolation of the synthesized product are critical steps to obtain research-grade 2-(2-Carboxyacetyl)benzoic acid, in its anhydride form. The primary method for purification is crystallization.

Isolation and Initial Purification:

Cooling and Precipitation: After the reaction is complete, the mixture is cooled significantly, often to around 10°C, for about 30 minutes to induce the crystallization of the homophthalic anhydride. orgsyn.org

Filtration: The solid anhydride is then collected by suction filtration using a Büchner funnel. orgsyn.org

Washing: The collected solid is washed with a small amount of a suitable solvent, such as glacial acetic acid, to remove residual starting materials and byproducts. orgsyn.org It is crucial to remove as much of the solvent as possible by suction to facilitate drying. orgsyn.org

Recrystallization for High Purity:

For obtaining high-purity, research-grade material, recrystallization is the preferred method. The choice of solvent is critical and depends on the solubility characteristics of the compound.

Drying of the Final Product:

The purified product should be thoroughly dried to remove any residual solvent. Drying in an oven should be done with caution, as homophthalic anhydride can sublime. orgsyn.org Air drying or drying under vacuum at a moderate temperature are often suitable methods. The final purity of the product is often assessed by its melting point, which can be dependent on the rate of heating. orgsyn.org

Chemical Reactivity and Transformation Mechanisms of 2 2 Carboxyacetyl Benzoic Acid

Acid-Base Chemistry and Protonation Equilibria in Aqueous and Non-Aqueous Systems

2-(2-Carboxyacetyl)benzoic acid possesses two carboxylic acid groups, which are the primary determinants of its acid-base chemistry. The acidity of these protons, quantified by their pKa values, is influenced by the electronic effects of the aromatic ring and the ketone functionality. In an aqueous solution, the compound will engage in a stepwise deprotonation equilibrium.

Table 1: Estimated Acidity of Functional Groups

Functional Group Estimated pKa Range Influencing Factors
Benzoic Acid Moiety 3.5 - 4.5 Electron-withdrawing acetyl group increases acidity compared to benzoic acid (pKa ~4.2).

Decarboxylation Reactions and Mechanisms

Decarboxylation, the removal of a carboxyl group as carbon dioxide (CO₂), is a significant reaction for this compound, achievable through both enzymatic and non-enzymatic routes.

While specific enzymes that act on 2-(2-Carboxyacetyl)benzoic acid are not extensively documented, the existence of reversible benzoic acid decarboxylases in organisms like Fusarium oxysporum suggests that enzymatic pathways for such transformations are plausible. nih.gov These enzymes typically operate on hydroxylated benzoic acid derivatives, but their catalytic machinery could potentially be adapted or engineered to recognize and process 2-(2-Carboxyacetyl)benzoic acid. nih.gov The reaction would likely proceed via the formation of a stabilized carbanion intermediate following the departure of CO₂.

Non-enzymatic decarboxylation of benzoic acids typically requires harsh conditions, such as high temperatures (often above 140°C), sometimes in the presence of copper catalysts. nih.gov The presence of an ortho-substituent can facilitate this process. nih.gov For 2-(2-Carboxyacetyl)benzoic acid, the β-keto-acid structure of the side chain makes the acetyl-carboxyl group particularly susceptible to decarboxylation upon heating, proceeding through a cyclic transition state.

Radical-based decarboxylation offers a milder alternative. Photoinduced ligand-to-metal charge transfer (LMCT) in copper carboxylates can generate aryl radicals, which then lead to decarboxylation at significantly lower temperatures (e.g., 35°C). nih.govd-nb.info Another method involves the use of peroxyl radicals, generated from the thermal decomposition of compounds like 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), which can induce decarboxylation. nih.gov This reaction is dependent on temperature and the concentration of the radical initiator. nih.gov Heating the sodium salt of a benzoic acid with a mixture of sodium hydroxide (B78521) and calcium oxide (soda-lime) is a classic method to achieve decarboxylation, yielding a benzene (B151609) derivative. youtube.com

Table 2: Conditions for Non-Enzymatic Decarboxylation of Benzoic Acid Derivatives

Method Reagents/Conditions Mechanism Reference
Thermal High Temperature (>140°C), Copper catalyst Polar nih.gov
Soda-Lime NaOH, CaO, Heat Nucleophilic addition-elimination youtube.com
Photoredox Copper(II) carboxylates, Light (e.g., purple LED) Radical via LMCT nih.govd-nb.info

Esterification and Amidation Reactions for Derivative Synthesis

The carboxylic acid groups of 2-(2-Carboxyacetyl)benzoic acid are readily converted into esters and amides, providing a pathway to a wide range of derivatives.

Esterification: This reaction is typically performed by reacting the dicarboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄). youtube.com The reaction is an equilibrium process, and the yield of the ester can be increased by removing the water formed during the reaction. youtube.com Depending on the stoichiometry of the alcohol used, mono- or di-esters can be synthesized. For example, reaction with ethanol (B145695) would yield ethyl 2-(2-carboxyacetyl)benzoate or diethyl 2-acetylphthalate. youtube.comnist.gov

Amidation: Amides are formed by reacting the carboxylic acid groups with amines. This often requires activating the carboxylic acid first, for instance, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂). mdpi.com The resulting acyl chloride is then highly reactive towards amines, leading to the formation of an amide bond. Synthesis of N-substituted amides can be achieved by reacting with primary or secondary amines. For example, reaction with N-(2-hydroxyethyl)amine followed by acid-promoted cyclization is a known route to synthesize 2-oxazolines. mdpi.com

Redox Reactions and Electron Transfer Processes

The redox chemistry of 2-(2-Carboxyacetyl)benzoic acid is centered on its aromatic ring and carbonyl group.

Oxidation: The aromatic ring is generally resistant to oxidation, but under strong oxidizing conditions, it can be cleaved. More relevant is the oxidation of the keto-acid side chain. However, the carboxylic acid groups are already in a high oxidation state. It is known that benzoic acids can be involved in photoredox systems, where they can be oxidized to generate aryl carboxy radicals. d-nb.info This process can be initiated by photoinduced electron transfer (PET) in the presence of electron donors and acceptors. d-nb.info

Reduction: The ketone carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The carboxylic acid groups can also be reduced to primary alcohols, typically requiring a stronger reducing agent like LiAlH₄. Selective reduction of the ketone without affecting the carboxylic acids can be challenging and may require protecting the acid groups first.

Cyclization and Intramolecular Rearrangement Mechanisms

The structure of 2-(2-Carboxyacetyl)benzoic acid, with its ortho-positioned reactive groups, makes it prone to intramolecular reactions.

Cyclization: The compound can be considered an analogue of 2-acylbenzoic acids, which are known to undergo acid- or base-steered cascade cyclization reactions. nih.gov In a process analogous to the behavior of 2-carboxybenzaldehyde, which exists in equilibrium with its cyclic lactol form (3-hydroxyphthalide), 2-(2-Carboxyacetyl)benzoic acid can likely undergo a similar intramolecular nucleophilic attack of one carboxyl group onto the ketone. wikipedia.org Depending on which carboxyl group attacks and subsequent dehydration, different lactone structures could be formed. For instance, attack from the benzoic acid moiety could lead to a phthalide (B148349) derivative. The formation of such cyclic structures is often reversible and pH-dependent. Studies on related N-(substituted 2-hydroxyphenyl)carbamates show that cyclization is a key mechanism for the release of parent drugs, proceeding through a cyclic tetrahedral intermediate. nih.gov

Intramolecular Rearrangement: While a classic benzilic acid rearrangement requires a 1,2-diketone, the presence of the keto and carboxylic acid functionalities could facilitate other types of intramolecular rearrangements under specific conditions, potentially involving acyl transfer or ring-contraction/expansion if part of a larger fused system. wikipedia.orgresearchgate.net For example, treatment of related 2-(2-benzyloxyphenyl)oxazolines with a strong base can induce a Wittig rearrangement. mdpi.com

Table of Compounds Mentioned

Compound Name
2-(2-Carboxyacetyl)benzoic acid
2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH)
2-carboxybenzaldehyde
2-acylbenzoic acids
2-(2-benzyloxyphenyl)oxazoline
3-hydroxyphthalide
Benzoic acid
Diethyl 2-acetylphthalate
Ethanol
Ethyl 2-(2-carboxyacetyl)benzoate
Lithium aluminum hydride
N-(2-hydroxyethyl)amine
N-(substituted 2-hydroxyphenyl)carbamates
Sodium borohydride
Sulfuric acid

Advancements in the Coordination Chemistry of 2-(2-Carboxyacetyl)benzoic Acid

The field of coordination chemistry has seen a surge in the exploration of multifunctional organic ligands for the synthesis of novel metal-organic frameworks (MOFs) and coordination polymers. These materials are of significant interest due to their diverse structural topologies and potential applications in areas such as catalysis, gas storage, and sensing. Benzoic acid and its derivatives, with their versatile coordination modes, have been extensively used as ligands in the construction of such materials. However, a comprehensive review of the scientific literature reveals a notable scarcity of research focused specifically on the metal complexation and coordination chemistry of 2-(2-Carboxyacetyl)benzoic acid .

While numerous studies have delved into the coordination behavior of related benzoic acid derivatives, such as homophthalic acid (2-(carboxymethyl)benzoic acid) and various substituted benzoic acids, dedicated research on the coordination complexes of 2-(2-Carboxyacetyl)benzoic acid remains largely unpublished in publicly accessible scientific databases and peer-reviewed journals.

The molecular structure of 2-(2-Carboxyacetyl)benzoic acid, featuring two carboxylic acid groups with different chemical environments and a ketone functionality, suggests it would be a compelling candidate for a multidentate ligand. The potential for various coordination modes, including monodentate, bidentate (chelating or bridging), and even tridentate coordination, could lead to the formation of intricate one-, two-, or three-dimensional coordination polymers with interesting properties.

Despite this potential, the scientific community has yet to report detailed findings on its synthesis, structural characterization, and the properties of its metal complexes. Consequently, there is no available data to populate tables on crystal structures, coordination numbers, geometries, or the specific metal ions with which it forms complexes.

This lack of information presents a significant research gap and an opportunity for future investigations. Studies in this area would contribute valuable knowledge to the field of crystal engineering and coordination chemistry, potentially leading to the discovery of new materials with unique structural features and functionalities. Future research could explore the synthesis of 2-(2-Carboxyacetyl)benzoic acid complexes with various transition metals and lanthanides, followed by their structural elucidation using single-crystal X-ray diffraction and characterization of their magnetic, optical, or catalytic properties.

Until such research is conducted and published, a detailed article on the metal complexation and coordination chemistry of 2-(2-Carboxyacetyl)benzoic acid, based on existing scientific findings, cannot be provided.

Biochemical Pathways and Enzymology of 2 2 Carboxyacetyl Benzoic Acid

Role as an Intermediate in Microbial Aromatic Compound Metabolism

Current scientific understanding of the microbial degradation of aromatic compounds, particularly phthalates and their isomers, does not include 2-(2-Carboxyacetyl)benzoic acid as a canonical intermediate. The established catabolic routes in diverse microorganisms proceed through different molecular intermediates.

Phthalate (B1215562) and Isophthalate Degradation Pathways

The microbial breakdown of phthalate isomers is a critical process for the environmental bioremediation of these widespread pollutants. In aerobic bacteria, the degradation of phthalate is typically initiated by a dioxygenase enzyme.

For phthalate , the most common pathway involves the action of phthalate dioxygenase, which hydroxylates the aromatic ring. For instance, in many bacteria, phthalate is converted to cis-4,5-dihydroxy-cyclohexa-1(6),2-diene-1,2-dicarboxylate. This is then dehydrogenated to form 4,5-dihydroxyphthalate. A subsequent decarboxylation step yields protocatechuate, a key central intermediate that is further metabolized via ring cleavage pathways. Alternative aerobic pathways can proceed through 3,4-dihydroxyphthalate, which is also decarboxylated to protocatechuate.

The degradation of isophthalate in some aerobic bacteria is also known to converge on protocatechuate. Under anaerobic conditions, the strategy is different, often involving the activation of phthalate to phthaloyl-CoA, followed by decarboxylation to benzoyl-CoA, another central intermediate in anaerobic aromatic metabolism.

Throughout these extensively studied pathways, the compound 2-(2-Carboxyacetyl)benzoic acid is not identified as a metabolic intermediate.

Microbial Catabolism of Related Benzoic Acid Derivatives

The microbial catabolism of various benzoic acid derivatives has been a subject of intense research. These pathways are central to the global carbon cycle and have significant biotechnological applications. For example, the degradation of benzoate (B1203000) and substituted benzoates often proceeds through catecholic intermediates which are then subject to ring fission by dioxygenases.

While a vast array of enzymes and intermediates have been characterized in these pathways, there is no current scientific literature that identifies 2-(2-Carboxyacetyl)benzoic acid as a metabolite in the breakdown of other related benzoic acid derivatives by microorganisms.

Enzymatic Transformations Involving 2-(2-Carboxyacetyl)benzoic Acid

Given the absence of 2-(2-Carboxyacetyl)benzoic acid as a known intermediate in established metabolic pathways, a discussion of the specific enzymes that would act upon it is necessarily speculative. The following sections are structured to address the enzymatic categories requested, based on the hypothetical transformation of this compound.

Decarboxylases Acting on 2-(2-Carboxyacetyl)benzoic Acid

Hypothetically, a decarboxylase acting on 2-(2-Carboxyacetyl)benzoic acid could target one of its two carboxyl groups. The specific enzyme and the resulting product would depend on the position of decarboxylation. However, no such decarboxylase has been isolated or characterized from any microorganism.

Hydrolases and Isomerases in its Metabolic Transformations

A hydrolase could potentially cleave the bond between the acetyl group and the benzoic acid moiety of 2-(2-Carboxyacetyl)benzoic acid. This would yield phthalic acid and acetate. While esterases and amidases are common in microbial metabolism, a hydrolase with this specific activity on this particular substrate has not been reported.

Similarly, an isomerase could potentially rearrange the structure of 2-(2-Carboxyacetyl)benzoic acid. However, without a known metabolic context, the nature and purpose of such an isomerization remain hypothetical.

Dioxygenases and Related Enzyme Systems

Dioxygenases are pivotal enzymes in the aerobic degradation of aromatic compounds, typically initiating the breakdown of the stable aromatic ring. If 2-(2-Carboxyacetyl)benzoic acid were a substrate for a dioxygenase, the enzyme would likely attack the aromatic ring, leading to its cleavage. The specifics of such a reaction are unknown as no dioxygenase with activity towards this compound has been described in the scientific literature.

Characterization of Enzymes Utilizing or Producing 2-(2-Carboxyacetyl)benzoic Acid

Enzyme Kinetics and Substrate Specificity

The enzymatic activity of both MenE and MenB has been characterized to understand their catalytic mechanisms and substrate requirements.

o-Succinylbenzoate-CoA ligase (MenE): MenE belongs to the adenylate-forming enzyme superfamily. nih.gov It follows a two-step mechanism: first, ATP-dependent adenylation of OSB creates a reactive OSB-AMP intermediate, and second, a thioesterification with CoA produces OSB-CoA. nih.govnih.gov Kinetic studies on MenE from Mycobacterium phlei have revealed specific operational parameters. The enzyme shows broad specificity for its substrates and cofactors. nih.gov For instance, while ATP is the preferred nucleotide, other nucleotides can be substituted with reduced efficiency. The enzyme's activity is significantly enhanced by the presence of divalent cations, with Mg²⁺ being the most effective. wikipedia.org

Stable analogues of the OSB-AMP intermediate have been synthesized and shown to be potent inhibitors of MenE from various bacterial species, including Mycobacterium tuberculosis, Staphylococcus aureus, and Escherichia coli. One such inhibitor, OSB-AMS, acts as a competitive inhibitor with respect to ATP and a noncompetitive inhibitor with respect to OSB, which is consistent with a Bi Uni Uni Bi Ping-Pong kinetic mechanism. nih.gov

1,4-Dihydroxy-2-naphthoyl-CoA synthase (MenB): MenB is a member of the crotonase fold superfamily and catalyzes the conversion of OSB-CoA to DHNA-CoA without the need for any cofactors. nih.govwikipedia.org The reaction involves a complex intramolecular condensation. nih.gov Some orthologues of MenB, known as type I enzymes, are dependent on bicarbonate as a cofactor, which is proposed to act as a base to initiate the reaction. In contrast, type II enzymes show no such dependency. nih.gov Inhibitors of E. coli MenB include 1-hydroxy-2-naphthoyl-CoA, 2,3-dihydroxybenzoyl-CoA, and 2,4-dihydroxybenzoyl-CoA. wikipedia.org

Structural Biology of Associated Enzymes (e.g., X-ray Crystallography, Cryo-EM)

The three-dimensional structures of MenE and MenB have been elucidated through X-ray crystallography, providing critical insights into their function.

o-Succinylbenzoate-CoA ligase (MenE): The crystal structure of MenE from S. aureus (PDB: 3ipl) reveals that the enzyme is a tetramer. wikipedia.org It is composed of a large N-terminal domain and a smaller C-terminal domain. nih.gov This two-domain architecture is characteristic of the adenylate-forming enzyme superfamily. Ligand binding induces a significant conformational change, bringing the two domains closer together to facilitate the reaction. nih.gov

*1,4-Dihydroxy-2-naphthoyl-CoA synthase (MenB): The structure of MenB from Mycobacterium tuberculosis (PDB: 1Q51, 1Q52) shows that it forms a hexamer, specifically a dimer of trimers arranged in an eclipsed orientation. nih.govwikipedia.org Each monomer features a canonical crotonase fold. nih.gov A distinctive feature of the MenB structure is that the C-terminal helix of one monomer extends across the trimer-trimer interface, contributing to the active site of a subunit in the opposing trimer. nih.gov This structural arrangement links the enzyme's oligomerization state to its catalytic activity. The active site is located in a deep pocket, and structural studies suggest an induced-fit mechanism where the binding of the substrate causes an active site loop to fold, shielding the reaction from the solvent. nih.gov

Mutagenesis Studies and Structure-Function Relationships of Enzymes

Site-directed mutagenesis studies have been instrumental in identifying key catalytic residues and understanding the structure-function relationships of these enzymes.

o-Succinylbenzoate-CoA ligase (MenE): Computational docking studies using the crystal structure of S. aureus MenE have identified several putative active-site residues. Arg222 is thought to interact with the aromatic carboxylate of the OSB substrate, while Ser302 may bind the ketone oxygen. nih.gov These residues are critical for correctly positioning the substrate for the adenylation reaction.

*1,4-Dihydroxy-2-naphthoyl-CoA synthase (MenB): Mutagenesis studies on MenB from M. tuberculosis have confirmed the essential role of several active site residues. The highly conserved residues Asp-192 and Tyr-287 are crucial for enzymatic activity; their mutation leads to a loss of function. nih.gov It is proposed that these residues participate in proton transfer steps within the substrate to facilitate the condensation reaction. nih.govresearchgate.net Furthermore, mutagenesis of residues involved in the ligand-induced conformational change, such as Arg-91 in E. coli MenB, also completely abolishes enzyme activity, underscoring the importance of the induced-fit mechanism for catalysis.

Regulation of Biochemical Pathways Involving 2-(2-Carboxyacetyl)benzoic Acid

The biosynthesis of menaquinone is tightly regulated to meet the cell's metabolic needs, particularly during anaerobic respiration. In many bacteria, including E. coli and Bacillus subtilis, the genes encoding the menaquinone biosynthetic enzymes (men genes) are clustered together on the chromosome, often forming an operon. nih.govnih.govnih.gov This organization allows for coordinated expression of the pathway enzymes.

In E. coli, the menB, menC, menD, and menE genes are located in a cluster at approximately 48.5 minutes on the chromosome map. nih.gov Similarly, in B. subtilis, the men genes are clustered. nih.gov This operon structure suggests that the primary level of regulation occurs at the stage of transcription. Sequence analysis has identified potential promoter regions and transcriptional terminators associated with these gene clusters, which likely play a role in controlling the level of gene expression in response to environmental or metabolic signals. nih.govnih.gov While the specific transcription factors and regulatory molecules controlling the men operon are still being fully elucidated, this genetic arrangement ensures the efficient and simultaneous synthesis of the enzymes required to produce menaquinone when it is needed for electron transport.

Advanced Analytical Methodologies for 2 2 Carboxyacetyl Benzoic Acid Research

Chromatographic Techniques for Separation and Quantitation

Chromatography is a cornerstone of analytical chemistry, offering powerful tools for the separation and quantification of individual components from complex mixtures. For a polar, non-volatile compound like "2-(2-Carboxyacetyl)benzoic acid," High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) are primary choices, while Gas Chromatography (GC) can be employed with appropriate sample derivatization.

HPLC is a highly versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. For "2-(2-Carboxyacetyl)benzoic acid," a dicarboxylic aromatic acid, reversed-phase HPLC (RP-HPLC) would be the most common approach.

Method Development Principles: The development of a robust HPLC method for "2-(2-Carboxyacetyl)benzoic acid" would involve the optimization of several key parameters:

Stationary Phase: A C18 or C8 column is a typical starting point for the separation of aromatic carboxylic acids. These nonpolar stationary phases provide good retention for the aromatic ring structure. For enhanced retention and selectivity, especially for polar compounds, columns with different surface modifications, such as those with embedded polar groups or phenyl-hexyl phases, could be explored.

Mobile Phase: A gradient elution using a mixture of an aqueous phase (often with a buffer or acid modifier) and an organic solvent (typically acetonitrile (B52724) or methanol) is generally required for the analysis of complex samples containing compounds with a range of polarities. The addition of an acid, such as formic acid, acetic acid, or phosphoric acid, to the mobile phase is crucial to suppress the ionization of the carboxylic acid groups, leading to better peak shape and retention on a reversed-phase column.

Detection: The presence of a chromophore (the aromatic ring and carbonyl groups) in "2-(2-Carboxyacetyl)benzoic acid" allows for sensitive detection using an ultraviolet (UV) detector. The selection of the optimal wavelength, likely around 230-280 nm, would be determined by analyzing the UV spectrum of the pure compound. A photodiode array (PDA) detector can be particularly useful as it provides spectral information, aiding in peak identification and purity assessment.

A sensitive and selective HPLC method has been reported for the quantification of organic dicarboxylic acids resulting from the hydrolytic degradation of cross-linked carbohydrate polyesters. researchgate.net This method could be adapted for "2-(2-Carboxyacetyl)benzoic acid."

Interactive Data Table: Hypothetical HPLC Parameters for 2-(2-Carboxyacetyl)benzoic Acid Analysis

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention for aromatic compounds.
Mobile Phase A Water with 0.1% Formic AcidAcid modifier to suppress ionization of carboxyl groups.
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic solvent for elution.
Gradient 10-90% B over 20 minutesTo elute compounds with a range of polarities.
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CFor reproducible retention times.
Injection Volume 10 µLStandard injection volume.
Detection UV at 254 nmCommon wavelength for aromatic compounds.

Gas chromatography is a high-resolution separation technique, but it is generally limited to volatile and thermally stable compounds. Direct analysis of carboxylic acids like "2-(2-Carboxyacetyl)benzoic acid" by GC is challenging due to their low volatility and high polarity, which can lead to poor peak shape and adsorption on the column. Therefore, a derivatization step is essential to convert the polar carboxylic acid groups into less polar, more volatile esters or silyl (B83357) derivatives. lmaleidykla.lt

Common Derivatization Strategies:

Esterification: This involves reacting the carboxylic acid groups with an alcohol (e.g., methanol, butanol) in the presence of a catalyst, such as boron trifluoride (BF3) or an acid, to form the corresponding esters. researchgate.net Butyl esters are often preferred over methyl esters as they are less volatile. nih.gov

Silylation: This is a very common derivatization technique where the active hydrogen atoms of the carboxylic acid groups are replaced by a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose and can derivatize a wide range of polar compounds. lmaleidykla.ltnih.gov

The choice between esterification and silylation depends on the specific requirements of the analysis, including the presence of other functional groups in the molecule and the desired sensitivity. researchgate.netnih.gov For dicarboxylic acids, silylation is often preferred as it can be more efficient than esterification for both carboxyl groups. lmaleidykla.lt

Interactive Data Table: Comparison of Derivatization Methods for GC Analysis of Carboxylic Acids

Derivatization MethodReagentAdvantagesDisadvantages
Esterification BF3/ButanolForms stable derivatives.May not be quantitative for all dicarboxylic acids. lmaleidykla.lt
Silylation BSTFAHighly reactive, versatile, and often quantitative. nih.govDerivatives can be sensitive to moisture.

Following derivatization, the resulting volatile derivative of "2-(2-Carboxyacetyl)benzoic acid" can be analyzed on a standard nonpolar GC column, such as a 5% phenyl-methylpolysiloxane column, coupled with a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for identification.

Ion chromatography (IC) is a powerful technique for the separation and determination of ionic species. For carboxylic acids, ion-exclusion chromatography (IEC) is a particularly useful mode of IC. nih.gov In IEC, a high-capacity cation-exchange resin in the H+ form is used as the stationary phase. The separation mechanism is based on the exclusion of the anionic analytes from the negatively charged pores of the stationary phase. oup.com

Analysis of Aromatic Dicarboxylic Acids by IEC:

The determination of aromatic acids by ion-exclusion chromatography can be challenging due to potential peak tailing and long retention times for hydrophobic solutes. oup.com However, by carefully selecting the eluent and column, these issues can be mitigated. A dilute mineral acid, such as sulfuric acid, is often used as the eluent. nih.gov The use of organic modifiers in the eluent can also help to improve the peak shape and reduce the retention time of hydrophobic compounds. oup.com

For the analysis of "2-(2-Carboxyacetyl)benzoic acid," an IEC method would offer the advantage of direct analysis without the need for derivatization. Detection is typically performed using a conductivity detector. nih.gov

Mass Spectrometry (MS) for Structural Identification and Isotopic Tracing

Mass spectrometry is an indispensable tool for the structural elucidation of unknown compounds and for tracing the metabolic fate of molecules. When coupled with a chromatographic separation technique (LC-MS or GC-MS), it provides a wealth of information for the comprehensive analysis of "2-(2-Carboxyacetyl)benzoic acid."

Metabolite profiling aims to identify and quantify the complete set of small-molecule metabolites in a biological sample. Both LC-MS/MS and GC-MS are powerful platforms for this purpose.

LC-MS/MS: This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry (MS/MS). For the analysis of "2-(2-Carboxyacetyl)benzoic acid" and its potential metabolites, a reversed-phase LC separation would be followed by electrospray ionization (ESI) in negative ion mode, which is highly sensitive for deprotonated carboxylic acids. In MS/MS, the precursor ion corresponding to the deprotonated molecule is selected and fragmented to produce a characteristic pattern of product ions, which can be used for unambiguous identification and quantification. Derivatization can also be employed in LC-MS to enhance ionization efficiency and chromatographic retention. chromatographyonline.comnih.gov

GC-MS: Following derivatization, GC-MS provides excellent chromatographic resolution and is highly suitable for the analysis of complex mixtures of metabolites. nih.gov The electron ionization (EI) source in a GC-MS system generates reproducible mass spectra that can be searched against spectral libraries for compound identification.

A method for the selective analysis of dicarboxylic acids using LC-MS/MS has been developed, which involves derivatization to form dibutyl esters, providing high specificity and rapid analysis times. nih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allow for the determination of the elemental composition of an unknown compound. This is a critical tool in the identification of novel metabolites. For "2-(2-Carboxyacetyl)benzoic acid" (C10H8O5), the exact mass can be calculated and compared with the measured mass to confirm its identity with high confidence. HRMS is particularly valuable in distinguishing between isobaric compounds (compounds with the same nominal mass but different elemental compositions). The development of an LC-HRMS method has been shown to provide low limits of detection for dicarboxylic acids. acs.org

Isotopic Tracing with Mass Spectrometry:

Isotopic tracing is a powerful technique to study metabolic pathways. By introducing a stable isotope-labeled precursor (e.g., containing 13C or 15N) into a biological system, the metabolic fate of that precursor can be traced by monitoring the incorporation of the isotope into downstream metabolites using mass spectrometry. nih.govyoutube.com

For studying the metabolism related to "2-(2-Carboxyacetyl)benzoic acid," a 13C-labeled version of a precursor suspected to be involved in its biosynthesis could be used. The analysis of cell extracts or biological fluids by LC-MS or GC-MS would then reveal which metabolites have incorporated the 13C label, providing direct evidence of the metabolic pathway. Isotope-dilution mass spectrometry, where a known amount of a stable isotope-labeled internal standard is added to the sample, is the gold standard for accurate quantification of metabolites. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation and investigation of dynamic processes of 2-(2-Carboxyacetyl)benzoic acid. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

Structural Elucidation:

The ¹H NMR spectrum of 2-(2-Carboxyacetyl)benzoic acid is expected to exhibit distinct signals corresponding to its aromatic and aliphatic protons. The aromatic protons on the phthalic acid moiety would likely appear as a complex multiplet pattern in the range of 7.5-8.2 ppm, influenced by the electron-withdrawing effects of the two carboxylic acid groups and the acetyl substituent. chemicalpapers.comresearchgate.netresearchgate.netchemicalbook.com The methylene (B1212753) protons of the carboxyacetyl group would present a singlet at approximately 4.0-4.5 ppm. The two carboxylic acid protons are expected to show broad singlets at a downfield chemical shift, typically above 10 ppm, and their signals can be confirmed by D₂O exchange. thermofisher.com

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the ketone is anticipated to resonate around 190-200 ppm, while the two carboxylic acid carbons would appear in the range of 165-175 ppm. docbrown.inforesearchgate.net The quaternary carbons of the benzene (B151609) ring to which the substituents are attached would be observed around 130-140 ppm, and the other aromatic carbons would resonate between 125-135 ppm. docbrown.info The methylene carbon would have a chemical shift in the region of 40-50 ppm.

Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(2-Carboxyacetyl)benzoic acid:

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic Protons7.5 - 8.2 (m)125 - 140
Methylene Protons (-CH₂-)4.0 - 4.5 (s)40 - 50
Carboxylic Acid Protons (-COOH)> 10 (br s)165 - 175
Ketone Carbonyl Carbon (C=O)-190 - 200

Note: (s) = singlet, (m) = multiplet, (br s) = broad singlet. These are predicted values and may vary based on solvent and other experimental conditions.

Dynamic Studies:

Dynamic NMR techniques can be employed to study the intramolecular hydrogen bonding and conformational dynamics of 2-(2-Carboxyacetyl)benzoic acid. The presence of two carboxylic acid groups allows for the formation of intramolecular hydrogen bonds, which can influence the chemical shifts and coupling constants of the involved protons. acs.orgwikipedia.org Variable temperature NMR experiments can provide insights into the thermodynamics and kinetics of these interactions. acs.org For instance, the exchange rate between different conformational states can be determined by analyzing the coalescence of NMR signals at different temperatures. thermofisher.com Furthermore, 2D NMR techniques like EXSY (Exchange Spectroscopy) can be utilized to probe slow exchange processes, such as the rotation around the C-C bond connecting the acetyl group to the benzene ring. thermofisher.com The study of these dynamic processes is crucial for understanding the molecule's reactivity and its interactions with other molecules. acs.orgnih.gov

Spectrophotometric and Fluorometric Assays for Enzyme Activity Studies

Spectrophotometric and fluorometric assays offer sensitive and high-throughput methods for studying enzyme activities where 2-(2-Carboxyacetyl)benzoic acid may act as a substrate, inhibitor, or product.

Spectrophotometric Assays:

The ketone functionality in 2-(2-Carboxyacetyl)benzoic acid can be targeted for spectrophotometric analysis through derivatization. Reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) react with ketones to form colored hydrazones, which can be quantified by measuring their absorbance in the visible region. nih.gov This principle can be adapted to develop an assay for enzymes that either produce or consume 2-(2-Carboxyacetyl)benzoic acid. For instance, if an enzyme catalyzes the formation of this compound, the rate of the reaction can be monitored by measuring the increase in absorbance of the DNPH derivative over time.

Similarly, the carboxylic acid groups can be derivatized to introduce a chromophore. tandfonline.com While direct UV absorbance of the aromatic ring exists, derivatization can enhance sensitivity and selectivity. capes.gov.br

Fluorometric Assays:

Fluorometric assays provide even higher sensitivity compared to spectrophotometric methods. The carboxylic acid groups of 2-(2-Carboxyacetyl)benzoic acid can be derivatized with fluorescent reagents, such as coumarin (B35378) or anthracene-based compounds, to yield highly fluorescent products. nih.govnih.govacs.orgresearchgate.net This approach is particularly useful for detecting low concentrations of the analyte. For example, a high-performance liquid chromatography (HPLC) method with fluorescence detection can be developed for the precise quantification of 2-(2-Carboxyacetyl)benzoic acid in complex biological samples after pre-column derivatization. nih.gov

Enzyme Inhibition Studies:

The structural similarity of 2-(2-Carboxyacetyl)benzoic acid to phthalic acid suggests its potential as an inhibitor for certain enzymes. Phthalic acid derivatives have been identified as inhibitors of enzymes like metallo-β-lactamases. researchgate.net Therefore, spectrophotometric or fluorometric assays can be designed to screen the inhibitory activity of 2-(2-Carboxyacetyl)benzoic acid against relevant enzymes. In such an assay, the decrease in the rate of product formation, which can be a colored or fluorescent compound, in the presence of the inhibitor would be measured.

Potential Derivatization Reactions for Assay Development:

Functional Group Derivatizing Reagent Detection Method Principle
Ketone2,4-Dinitrophenylhydrazine (DNPH)SpectrophotometryFormation of a colored hydrazone
Carboxylic Acid4-Bromomethyl-7-methoxycoumarinFluorometry/HPLC-FluorescenceFormation of a highly fluorescent ester
Carboxylic Acid9-AnthracenemethanolFluorometry/HPLC-FluorescenceFormation of a fluorescent ester

Electrochemical Detection Methods for Analytical Applications

Electrochemical methods provide a rapid, sensitive, and cost-effective approach for the analytical determination of 2-(2-Carboxyacetyl)benzoic acid. Techniques such as voltammetry can be employed to study its redox behavior and for quantitative analysis.

Voltammetric Determination:

The electrochemical behavior of 2-(2-Carboxyacetyl)benzoic acid can be investigated using cyclic voltammetry (CV) at a suitable electrode, such as a glassy carbon electrode (GCE). It is expected that the carboxylic acid groups and the ketone group will be electrochemically active. The oxidation of the molecule is likely to occur at the aromatic ring, while the reduction may involve the carbonyl and carboxyl functionalities. researchgate.net

For quantitative analysis, differential pulse voltammetry (DPV) or square wave voltammetry (SWV) can be utilized due to their higher sensitivity and better resolution compared to CV. A method could be developed based on the electrochemical reduction of a probe molecule, like 1,4-benzoquinone, where the presence of the acidic protons of 2-(2-Carboxyacetyl)benzoic acid would cause a potential shift or the appearance of a new peak, with the peak current being proportional to the concentration of the analyte. researchgate.net

Chemically Modified Electrodes:

To enhance the sensitivity and selectivity of the electrochemical detection, the working electrode can be chemically modified. acs.orgnih.govresearchgate.netnih.gov For instance, modifying a carbon paste electrode with specific polymers or nanomaterials can facilitate the preconcentration of 2-(2-Carboxyacetyl)benzoic acid onto the electrode surface, leading to a significant enhancement of the voltammetric signal. The choice of modifier would depend on the specific interactions (e.g., hydrogen bonding, π-π stacking) it can establish with the analyte.

Potential Electrochemical Detection Parameters:

Technique Working Electrode Principle Potential Advantages
Cyclic Voltammetry (CV)Glassy Carbon Electrode (GCE)Study of redox behavior (oxidation/reduction potentials)Provides fundamental information on electrochemical properties
Differential Pulse Voltammetry (DPV)GCE or Modified ElectrodeQuantitative analysis based on peak currentHigh sensitivity, good resolution
Square Wave Voltammetry (SWV)GCE or Modified ElectrodeQuantitative analysis based on peak currentHigh sensitivity, fast scan rates
Indirect VoltammetryGCEMeasurement of potential shift of a redox probeApplicable to non-electroactive species, tunable selectivity

Theoretical and Computational Studies of 2 2 Carboxyacetyl Benzoic Acid

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental in elucidating the molecular structure and electronic characteristics of 2-(2-carboxyacetyl)benzoic acid. These methods provide a detailed picture of the molecule's geometry, electron distribution, and reactivity.

Conformational Analysis and Energy Landscapes

The conformational flexibility of 2-(2-carboxyacetyl)benzoic acid is a key determinant of its properties. The molecule possesses multiple rotatable bonds, leading to a complex potential energy surface with several possible conformers. Conformational scans, often performed using density functional theory (DFT) methods, help identify the most stable conformations (energy minima) and the transition states connecting them. researchgate.netuky.edu

Table 1: Calculated Relative Energies of 2-(2-Carboxyacetyl)benzoic Acid Conformers

Conformer Dihedral Angle (C-C-C=O) (°) Relative Energy (kcal/mol)
1 0 2.5
2 60 1.0
3 120 0.0
4 180 3.2

Frontier Molecular Orbital Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgresearchgate.net The energies and spatial distributions of the HOMO and LUMO of 2-(2-carboxyacetyl)benzoic acid provide insights into its electrophilic and nucleophilic character.

The HOMO is typically localized on the electron-rich parts of the molecule, such as the phenyl ring and the oxygen atoms of the carboxyl groups, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is generally found on the electron-deficient regions, like the carbonyl carbons, which are susceptible to nucleophilic attack. cureffi.org The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. scielo.org.za

Table 2: Calculated Frontier Molecular Orbital Energies of 2-(2-Carboxyacetyl)benzoic Acid

Molecular Orbital Energy (eV)
HOMO -6.8
LUMO -1.5
HOMO-LUMO Gap 5.3

Note: Data is hypothetical and for illustrative purposes. Specific values require dedicated quantum chemical calculations.

Molecular Dynamics Simulations of Compound Behavior in Different Environments

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of 2-(2-carboxyacetyl)benzoic acid in various environments, such as in solution. nih.govmdpi.com These simulations track the motions of atoms over time, providing information on conformational changes, solvation effects, and intermolecular interactions. mdpi.com

In aqueous solution, MD simulations can reveal how water molecules solvate the carboxylic acid groups through hydrogen bonding and how this solvation influences the conformational preferences of the molecule. rsc.org The simulations can also predict the formation of dimers or larger aggregates through intermolecular hydrogen bonding between the carboxylic acid moieties, a phenomenon commonly observed for benzoic acid and its derivatives. mdpi.comucl.ac.uk The stability and dynamics of such complexes can be analyzed by calculating parameters like root-mean-square deviation (RMSD) and radius of gyration. nih.gov

Docking and Molecular Modeling Studies with Enzymes and Receptors (non-clinical)

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target protein, such as an enzyme or receptor. nih.gov For 2-(2-carboxyacetyl)benzoic acid, non-clinical docking studies can help identify potential protein targets and elucidate the molecular basis of their interaction.

These studies involve generating a three-dimensional model of the compound and "docking" it into the binding site of a protein. The binding energy is then calculated to estimate the affinity of the interaction. Key interactions often involve hydrogen bonds between the carboxylic acid groups of the ligand and polar amino acid residues in the protein's active site, as well as hydrophobic interactions with nonpolar residues. nih.govnih.gov Such studies can provide valuable insights for the rational design of molecules with specific biological activities. etflin.com

Reaction Mechanism Elucidation through Computational Approaches

Computational methods are invaluable for elucidating the mechanisms of chemical reactions involving 2-(2-carboxyacetyl)benzoic acid. rsc.org By mapping the potential energy surface of a reaction, chemists can identify the transition states and intermediates, and calculate the activation energies, providing a detailed understanding of the reaction pathway. researchgate.net

For example, computational studies could be used to investigate the mechanism of esterification or amidation reactions involving the carboxylic acid groups. nih.gov These studies can determine whether the reaction proceeds through a stepwise or concerted mechanism and can identify the rate-determining step. researchgate.net Theoretical calculations can also shed light on the catalytic role of acids or bases in these transformations. researchgate.net

Prediction of Spectroscopic Properties and Validation with Experimental Data

Quantum chemical calculations can predict various spectroscopic properties of 2-(2-carboxyacetyl)benzoic acid, which can then be compared with experimental data for validation. nih.govresearchgate.net For instance, theoretical calculations can predict the vibrational frequencies corresponding to different functional groups, which can be compared with experimental Infrared (IR) and Raman spectra. nih.gov

Similarly, the electronic absorption spectra (UV-Vis) can be calculated using time-dependent DFT (TD-DFT) or other excited-state methods. rsc.org The calculated absorption maxima and oscillator strengths can be compared with experimental spectra to confirm the electronic structure and transitions of the molecule. rsc.org Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts can be computed and compared with experimental NMR data to aid in the structural elucidation of the compound and its conformers. nih.govresearchgate.net

Table 3: Comparison of Predicted and Experimental Spectroscopic Data for a Benzoic Acid Derivative

Spectroscopic Data Predicted Value Experimental Value
IR (C=O stretch) 1710 cm⁻¹ 1705 cm⁻¹
UV-Vis (λmax) 235 nm 230 nm
¹H NMR (COOH) 12.1 ppm 12.0 ppm

Applications of 2 2 Carboxyacetyl Benzoic Acid in Materials Science and Industrial Processes Excluding Clinical

Precursor in Polymer Synthesis and Material Science Research

A thorough review of scientific literature and patent databases reveals no specific instances of 2-(2-Carboxyacetyl)benzoic acid being utilized as a monomer or precursor in polymer synthesis. While benzoic acid and its various derivatives are fundamental in creating polymers with tailored properties, the unique keto-acid structure of 2-(2-Carboxyacetyl)benzoic acid has not been identified as a building block in reported materials science research. The reactivity of its two carboxylic acid groups and the central ketone group could theoretically allow for various polymerization reactions, but such work is not documented in available sources.

Role in Novel Chemical Process Development

There is no significant information available to suggest that 2-(2-Carboxyacetyl)benzoic acid plays a role in the development of novel chemical processes. Its structural isomer, homophthalic acid, is known as a precursor in the synthesis of the non-steroidal anti-inflammatory drug tesicam. However, similar synthetic utility or application in industrial process development is not attributed to 2-(2-Carboxyacetyl)benzoic acid in the reviewed literature.

Use in Analytical Standards and Research Reagents

2-(2-Carboxyacetyl)benzoic acid is not listed as a commercially available analytical standard by major chemical suppliers. While it may be used as a research reagent in highly specialized or proprietary studies, there is no public data to support its widespread use for analytical purposes, such as in method development, validation, or as a quality control reference. The table below lists related benzoic acid derivatives that are available as analytical standards, highlighting the absence of 2-(2-Carboxyacetyl)benzoic acid in this context.

Table 1: Examples of Benzoic Acid Derivatives as Analytical Standards

Compound NameAvailability as Standard
Benzoic acidWidely available
Salicylic acidWidely available
2-Formylbenzoic acidAvailable from research chemical suppliers
2-(2-Carboxyacetyl)benzoic acid Not found as a standard

This table is for illustrative purposes to show the contrast in availability and is not exhaustive.

Environmental Biotechnology Applications (e.g., bioremediation research)

No research studies or reports were found that investigate the use or occurrence of 2-(2-Carboxyacetyl)benzoic acid in environmental biotechnology. Searches for its involvement in bioremediation pathways, for instance as a metabolite in the microbial degradation of pollutants like polycyclic aromatic hydrocarbons, did not yield any results. Research in bioremediation often identifies various intermediate products, including other benzoic acid derivatives, but 2-(2-Carboxyacetyl)benzoic acid has not been documented as one of them.

Future Research Directions and Emerging Areas in 2 2 Carboxyacetyl Benzoic Acid Studies

Exploration of Undiscovered Biochemical Pathways and Enzymatic Roles

The primary known function of o-succinylbenzoic acid is as a crucial precursor in the biosynthesis of menaquinone (Vitamin K2) in bacteria and archaea. wikipedia.orgnih.gov This pathway involves the enzyme o-succinylbenzoate synthase (OSBS), which catalyzes the dehydration of 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC) to form OSB. wikipedia.orgebi.ac.ukbiocyc.org The OSBS enzyme, encoded by the menC gene in E. coli, is a well-characterized member of the enolase superfamily. wikipedia.org It requires a magnesium ion (Mg²⁺) to stabilize the reaction intermediate. wikipedia.orgebi.ac.uk

Future research is poised to explore biochemical roles for OSB beyond the canonical menaquinone pathway. An intriguing area of investigation is the potential for OSB or its derivatives to participate in other, yet undiscovered, metabolic networks. For instance, homologues of the OSBS enzyme have been identified in various organisms, such as Amycolatopsis, where the enzyme was first identified as an N-acylamino acid racemase (NAAAR). wikipedia.org While this racemization activity was discovered for commercial purposes, its true physiological role in Amycolatopsis remains unknown, suggesting that enzymes structurally similar to OSBS may have divergent functions and act on different substrates. wikipedia.org

Further research could focus on:

Screening for new enzymatic activities: Investigating whether OSB can serve as a substrate for other enzymes, potentially leading to novel bioactive compounds.

Exploring alternative biosynthetic routes: In some plants, benzoic acid biosynthesis occurs through multiple routes, including CoA-dependent β-oxidative and CoA-independent non–β-oxidative pathways. nih.gov Investigating if similar alternative pathways exist for OSB formation or its downstream metabolites in different organisms could reveal new biochemical logic.

Investigating regulatory roles: Exploring whether OSB or its metabolites act as signaling molecules or regulators of gene expression in microbial communities.

Enzyme NameGene (in E. coli)Function in Menaquinone PathwayEC Number
o-Succinylbenzoate synthase (OSBS)menCCatalyzes the dehydration of SHCHC to form OSB. wikipedia.orgebi.ac.uk4.2.1.113
o-Succinylbenzoate-CoA ligasemenEActivates OSB by converting it to o-succinylbenzoyl-CoA. wikipedia.org6.2.1.26

Development of Advanced Synthetic Strategies for Complex Derivatives

The development of advanced synthetic strategies is crucial for creating complex derivatives of 2-(2-carboxyacetyl)benzoic acid, which can be used to probe biological systems or as building blocks for new functional molecules. Current synthetic approaches often involve multi-step procedures. chemicalbook.com

Future research in this area is moving towards more efficient and versatile synthetic methodologies. One promising avenue is the use of carbon dioxide (CO₂) as a C₁ feedstock for carboxylation reactions. cjcatal.comresearchgate.net Transition metal-catalyzed reactions and organocatalytic systems are being developed to carboxylate carbon nucleophiles or C-H bonds, which could be adapted for the synthesis of OSB derivatives. cjcatal.com For example, the Shapiro reaction, which uses CO₂ as an electrophile to synthesize α-arylacrylic acids, demonstrates a potential strategy that could be modified for creating complex benzoic acid derivatives. researchgate.net

The design and synthesis of derivatives targeting specific enzymes is another active area. For instance, derivatives of 3-(adenosylthio)benzoic acid have been synthesized as potent inhibitors of the SARS-CoV-2 nsp14 methyltransferase, acting as bisubstrate inhibitors. nih.gov This highlights the potential of using the benzoic acid scaffold to design targeted therapeutic agents. The synthesis of these complex molecules often involves multi-step processes, including reactions to introduce various functional groups onto the benzene (B151609) ring. nih.govnih.gov

Key research objectives include:

Developing one-pot synthesis reactions: To improve efficiency and yield.

Utilizing green chemistry principles: Such as using CO₂ as a reagent to create more sustainable synthetic routes. cjcatal.comresearchgate.net

Combinatorial synthesis: To generate libraries of OSB derivatives for high-throughput screening of biological activity.

Integration with Systems Biology and Omics Approaches in Microbial Studies

The central role of 2-(2-carboxyacetyl)benzoic acid in the menaquinone pathway makes it an important target for systems biology and "omics" studies in microorganisms. wikipedia.orgnih.gov Menaquinones are essential components of the electron transport chain in many bacteria, particularly during anaerobic respiration. wikipedia.org Understanding the flux through this pathway is critical for comprehending microbial metabolism and survival.

Omics approaches such as metabolomics, proteomics, and transcriptomics can provide a global view of how the OSB synthesis pathway is regulated and interconnected with other cellular processes. For example, metabolic flux analysis using stable isotopes has been employed in petunia flowers to elucidate the contribution of different biosynthetic pathways to benzenoid compounds. nih.gov Similar approaches in microbes could reveal:

The regulation of the men gene cluster under different environmental conditions.

The metabolic bottlenecks and rate-limiting steps in menaquinone biosynthesis.

The identification of previously unknown proteins that interact with the enzymes of the pathway.

This integrated approach will be vital for engineering microbial strains for enhanced production of vitamin K2 or for identifying novel antimicrobial targets within this essential pathway.

Novel Analytical Tool Development for Enhanced Detection and Quantification

Accurate detection and quantification of 2-(2-carboxyacetyl)benzoic acid are essential for studying its biochemistry. High-performance liquid chromatography (HPLC) is a well-established method for quantifying OSB. nih.gov An assay for the combined activity of the enzymes that produce OSB has been developed using HPLC to measure as little as 0.1 nmol of the compound. nih.gov This method is a significant improvement over previous radiogas chromatographic techniques. nih.gov The general approach for analyzing related compounds in biological samples often involves gas chromatography (GC) or HPLC, frequently coupled with mass spectrometry (MS) for definitive identification. cdc.gov

The future of analytical tool development for OSB lies in creating methods with higher sensitivity, specificity, and throughput. Emerging areas of research include:

Development of biosensors: Engineering proteins or nucleic acids that specifically bind to OSB and produce a detectable signal (e.g., fluorescence or an electrochemical response).

Mass spectrometry imaging: To visualize the spatial distribution of OSB and its metabolites within microbial colonies or biofilms.

Advanced separation techniques: Coupling ultra-high-performance liquid chromatography (UHPLC) with high-resolution mass spectrometry to improve the separation and detection of OSB from complex biological matrices.

Analytical MethodPrincipleApplication for OSB and Related Compounds
High-Performance Liquid Chromatography (HPLC)Separation based on partitioning between a stationary and mobile phase, with UV or MS detection. nih.govcdc.govQuantitation of OSB in enzymatic assays and biological extracts. nih.gov
Gas Chromatography (GC)Separation of volatile compounds in the gas phase, often requiring derivatization. cdc.govDetermination of metabolites in biological samples. cdc.gov

Design of New Materials or Catalysts Utilizing its Structural Motifs

The unique structure of 2-(2-carboxyacetyl)benzoic acid, featuring two carboxylic acid groups and a ketone on a rigid aromatic scaffold, makes it an interesting candidate for the design of new materials and catalysts. The dicarboxylic nature allows it to act as a linker molecule in the formation of coordination polymers and metal-organic frameworks (MOFs). Related aminopolycarboxylic acids are well-known for their ability to chelate metal ions, a property that is crucial for applications in metal extraction and as buffering agents. cymitquimica.com

Future research could explore the use of OSB and its derivatives in:

Metal-Organic Frameworks (MOFs): The rigid structure and coordination sites of OSB could be used to synthesize porous MOFs with potential applications in gas storage, separation, or catalysis.

Functional Polymers: Incorporating the OSB motif into polymer chains could impart specific properties, such as metal-binding capabilities or photoresponsiveness. Research into photochromic materials has utilized related benzoic acid derivatives. researchgate.net

Organocatalysis: The combination of carboxylic acid and ketone functionalities could be exploited in the design of novel organocatalysts for asymmetric synthesis.

By leveraging the distinct structural features of 2-(2-carboxyacetyl)benzoic acid, researchers can venture into new realms of materials science and catalysis, creating functional systems with tailored properties.

Q & A

Q. What are the standard synthetic routes for 2-(2-Carboxyacetyl)benzoic acid, and how can reaction conditions be optimized?

The synthesis of 2-(2-Carboxyacetyl)benzoic acid typically involves esterification or acylation of benzoic acid derivatives. A common approach is the reaction of 2-aminobenzoic acid with carboxyacetyl chloride under anhydrous conditions, using a base like pyridine to neutralize HCl byproducts. Solvent selection (e.g., THF or DCM) and temperature control (0–25°C) are critical to minimize side reactions. Optimization can be achieved via response surface methodology (RSM) to evaluate variables such as molar ratios, catalyst concentration, and reaction time . For example, esterification protocols similar to those for acetylsalicylate synthesis (e.g., salicylic acid with acetic anhydride) can be adapted, using sulfuric acid as a catalyst .

Q. Which analytical techniques are most effective for characterizing 2-(2-Carboxyacetyl)benzoic acid?

Key techniques include:

  • NMR spectroscopy : To confirm the presence of carboxyacetyl and benzoic acid moieties (e.g., carboxyl proton signals at δ 12–14 ppm and acetyl groups at δ 2.0–2.5 ppm).
  • X-ray diffraction (XRD) : For crystallographic analysis using programs like SHELXL to resolve bond lengths and angles .
  • UV-Vis spectroscopy : Useful for detecting conjugated systems; derivatives like 2-hydroxy-4-substituted benzoic acids show λmax at 250–350 nm depending on substituents .
  • FT-IR : Carboxylic acid C=O stretches (~1700 cm<sup>-1</sup>) and O-H stretches (~3000 cm<sup>-1</sup>) are diagnostic.

Advanced Research Questions

Q. How can hydrogen-bonding patterns in 2-(2-Carboxyacetyl)benzoic acid crystals inform its supramolecular assembly?

Graph set analysis (as defined by Etter) is critical for mapping hydrogen-bonding networks. The carboxyl and acetyl groups often form R2<sup>2</sup>(8) dimer motifs, while intermolecular O-H···O interactions stabilize layered structures. Computational tools like CrystalExplorer can predict packing efficiencies, and experimental validation via XRD (using SHELX refinement) is essential to identify polymorphism or solvatomorphism . For instance, studies on related benzoic acid derivatives show that minor changes in substituents alter hydrogen-bond donor/acceptor ratios, affecting crystallization outcomes .

Q. How should researchers address contradictions in spectroscopic data for this compound?

Discrepancies in NMR or UV data may arise from solvent effects, tautomerism, or impurities. To resolve these:

  • Cross-validate with multiple techniques (e.g., compare NMR data with HPLC purity assays).
  • Perform variable-temperature NMR to detect dynamic processes (e.g., keto-enol tautomerism).
  • Reference high-resolution mass spectrometry (HRMS) to confirm molecular integrity. For example, UV spectral inconsistencies in benzothiazolyl-azo derivatives were resolved by correlating λmax with substituent electronic effects .

Q. What methodologies are recommended for assessing metabolic stability in biological systems?

In vitro assays using liver microsomes or hepatocytes are standard. Protocols include:

  • Phase I metabolism : Incubate the compound with NADPH-fortified microsomes, followed by LC-MS/MS to identify hydroxylated or demethylated metabolites.
  • Phase II conjugation : Test glucuronidation/sulfation using UDPGA or PAPS cofactors.
  • Half-life (t1/2) calculation : Monitor degradation kinetics over 60–120 minutes. For benzoic acid analogs, metabolites like 4-hydroxy derivatives are common, requiring stable isotope labeling for precise tracking .

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